Technical Guide: Physical Properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone
Technical Guide: Physical Properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, also known as D-Pyroglutaminol, is a chiral building block of significant interest in pharmaceutical and chemical synthesis. Its stereochemistry and functional groups make it a valuable intermediate in the development of novel therapeutics and other complex organic molecules. This technical guide provides a comprehensive overview of the key physical properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, complete with detailed experimental protocols for their determination and spectral data for structural elucidation.
Molecular and Chemical Identity
| Identifier | Value |
| IUPAC Name | (5R)-5-(hydroxymethyl)pyrrolidin-2-one |
| Synonyms | D-Pyroglutaminol, (R)-(-)-5-hydroxymethyl-2-pyrrolidinone |
| CAS Number | 66673-40-3[1][2][3][4] |
| Molecular Formula | C₅H₉NO₂[1][2][3][5] |
| Molecular Weight | 115.13 g/mol [1][3][4][5] |
| SMILES | OC[C@H]1CCC(=O)N1[2][4] |
| InChI Key | HOBJEFOCIRXQKH-SCSAIBSYSA-N[2][3][4] |
Physical Properties
A summary of the key physical properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is presented below. These values represent typical data reported for this compound.
| Property | Value |
| Appearance | White to off-white or yellow crystalline powder/solid[1][2] |
| Melting Point | 77 - 85 °C[1][2][4][6] |
| Boiling Point | 147 - 149 °C at 0.06 mmHg[1][4] |
| Optical Rotation | -27° to -35° (c=1 to 5 in ethanol, 20°C, 589 nm)[1][2][4] |
| Solubility | Soluble in water and alcohol[6] |
| Purity (typical) | ≥97.5% (HPLC)[2][6] |
Experimental Protocols
The following sections detail representative methodologies for the determination of the physical properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone.
Melting Point Determination
The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid transitions to a liquid.
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Apparatus : Capillary melting point apparatus.
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Procedure :
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A small amount of the finely powdered, dry sample of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rate of 10-15 °C per minute initially.
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Within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
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Boiling Point Determination (Under Reduced Pressure)
Due to the high boiling point of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone at atmospheric pressure, which may lead to decomposition, the boiling point is determined under vacuum.
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Apparatus : Short-path distillation apparatus with a vacuum pump and a manometer.
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Procedure :
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A sample of the compound is placed in a small round-bottom flask with a boiling chip.
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The flask is connected to a short-path distillation head equipped with a thermometer and a condenser.
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The apparatus is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 0.06 mmHg).
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The flask is gently heated in a heating mantle.
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The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
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Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude of the rotation of plane-polarized light.
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Apparatus : Polarimeter with a sodium lamp (D-line, 589 nm).
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Procedure :
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A solution of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is prepared by accurately weighing a sample and dissolving it in a known volume of ethanol to achieve a specific concentration (e.g., 1 g/100 mL, which is c=1).
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The polarimeter tube (e.g., 1 dm) is filled with the solution, ensuring no air bubbles are present.
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The tube is placed in the polarimeter, and the observed rotation (α) is measured at a constant temperature (e.g., 20°C).
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The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the polarimeter tube in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Spectral Data
Spectroscopic data is essential for the structural confirmation of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹³C NMR : Expected signals would correspond to the five carbon atoms in different chemical environments: the carbonyl carbon, the chiral carbon attached to the hydroxymethyl group, and the three methylene carbons of the pyrrolidinone ring.
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¹H NMR : The proton NMR spectrum would show distinct signals for the protons of the hydroxymethyl group, the proton on the chiral center, and the protons of the methylene groups in the ring, with characteristic chemical shifts and coupling patterns.
Representative NMR Data Acquisition Protocol:
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Sample Preparation : A small amount of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
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Instrumentation : A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used.
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Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Expected Absorptions :
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A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.
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A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the lactam.
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A peak around 3200 cm⁻¹ for the N-H stretch of the lactam.
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Peaks in the 2850-2960 cm⁻¹ region for C-H stretching.
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Representative FT-IR Data Acquisition Protocol (ATR):
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Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
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Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition : The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion Peak : A peak corresponding to the molecular weight of the compound (115.13 g/mol ) would be expected, likely as [M+H]⁺ in electrospray ionization (ESI) or as the molecular ion M⁺ in electron ionization (GC-MS).
Representative GC-MS Data Acquisition Protocol:
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Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent.
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Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
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Data Acquisition : The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the MS for ionization and detection.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physical and spectral characterization of a chiral organic compound like (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone.
Caption: Workflow for the characterization of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. books.rsc.org [books.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
